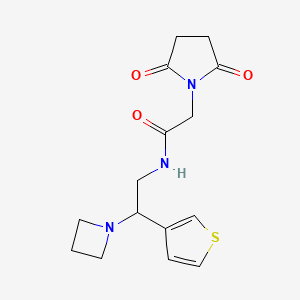

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

This compound features a unique hybrid structure combining a 2,5-dioxopyrrolidin-1-yl acetamide core with a thiophen-3-yl moiety and an azetidine (four-membered saturated nitrogen heterocycle) substituent. The thiophen-3-yl group contributes aromaticity and sulfur-based electronic effects, while the azetidine introduces ring strain, which may influence conformational flexibility and pharmacokinetic properties .

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c19-13(9-18-14(20)2-3-15(18)21)16-8-12(17-5-1-6-17)11-4-7-22-10-11/h4,7,10,12H,1-3,5-6,8-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFIDWDOSJVCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Formula and Structure

- Molecular Formula : C18H21N3O2S2

- Molecular Weight : 375.51 g/mol

- Structure : The compound features an azetidine ring, a thiophene moiety, and a dioxopyrrolidine structure, which contribute to its biological activity.

The synthesis of this compound typically involves multiple steps, including the coupling of intermediates and purification through various analytical methods such as HPLC and NMR spectroscopy .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the dioxopyrrolidine moiety have shown promising inhibitory effects against various bacterial and fungal strains .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Anticonvulsant Activity

The compound's structural characteristics suggest potential anticonvulsant activity. A related study assessed a library of 2,5-dioxopyrrolidinyl acetamides using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Some derivatives demonstrated effective protection against seizures with ED50 values indicating significant potency .

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| Compound A | 32.08 | MES |

| Compound B | 40.34 | scPTZ |

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and inhibition of key enzymes involved in microbial metabolism. The presence of the azetidine and thiophene rings may enhance receptor binding affinity, leading to increased efficacy in biological assays.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial properties of various derivatives in vitro against common pathogens. The study concluded that modifications to the thiophene ring significantly enhanced antibacterial activity .

- Anticonvulsant Screening : A study involving a series of dioxopyrrolidine derivatives demonstrated their potential as anticonvulsants in animal models. The results indicated that specific structural modifications could lead to improved efficacy against seizures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,5-Dioxopyrrolidin-1-yl Acetamide Moieties

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide ()

- Key Differences : Replaces the azetidine and thiophen-3-yl groups with a benzothiazolylidene ring substituted with ethyl and fluorine atoms.

- Fluorine substituents improve lipophilicity and metabolic resistance compared to the thiophene system in the target compound .

N-(5-Amino-2-methylphenyl)-2,5-dioxo-1-pyrrolidinepropanamide ()

- Key Differences : Features a pyrrolidinepropanamide chain instead of the azetidine-thiophene-ethyl backbone.

Analogues with Heterocyclic and Aromatic Substitutions

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Key Differences : Substitutes the dioxopyrrolidin and thiophene groups with a dichlorophenyl ring and a pyrazol-4-yl moiety.

- Implications : The dichlorophenyl group enhances halogen bonding, while the pyrazole ring introduces hydrogen-bonding capabilities (N–H⋯O dimers). This contrasts with the target compound’s sulfur-mediated interactions .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Key Differences : Replaces the azetidine with a thietane (three-membered sulfur ring) and incorporates a pyrimidine scaffold.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Pharmacological and Physicochemical Properties

- Solubility : The dioxopyrrolidin group in the target compound improves water solubility compared to dichlorophenyl analogs (), which rely on halogen bonding for crystallinity .

- Metabolic Resistance : Fluorinated analogs () show superior resistance to CYP450-mediated oxidation, whereas the thiophene group in the target compound may increase susceptibility to sulfoxidation .

Conformational Analysis

- The dihedral angles between aromatic and heterocyclic groups (e.g., 44.5–77.5° in ) influence binding pocket compatibility. The azetidine’s compact structure may allow better target engagement than bulkier substituents like pyrimidine () .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols, including cyclization of azetidine precursors, thiophene coupling, and functionalization of the pyrrolidinone moiety. Key parameters include:

- Temperature control : Maintaining 0–5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) .

- Catalysts : Using carbodiimide-based coupling agents (e.g., EDC·HCl) for efficient activation of carboxylic acids .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and stability of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves closely eluting by-products .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Orthogonal analytical methods are required:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine-thiophene junction and absence of rotamers (e.g., splitting patterns at δ 3.2–3.8 ppm for CH₂ groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 376.1542) and detects impurities ≥0.5% .

- X-ray crystallography : Resolves conformational flexibility in the pyrrolidinone ring (if crystalline) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer: Initial screening should prioritize:

- Enzyme inhibition assays : Test against serine hydrolases or kinases due to the electrophilic 2,5-dioxopyrrolidin-1-yl group (IC₅₀ determination at 10–100 µM) .

- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 25–200 µg/mL .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of enzyme interaction?

Methodological Answer: Mechanistic studies require:

- Docking simulations : Use AutoDock Vina to model binding poses with target enzymes (e.g., PARP-1 or HDACs) based on the dioxopyrrolidinyl group’s electrophilicity .

- Kinetic assays : Measure kinact/KI ratios via time-dependent inactivation (e.g., pre-incubation with enzyme and NAD⁺ for ADP-ribosylation studies) .

- Mutagenesis : Engineer enzyme active-site residues (e.g., Cys→Ala) to confirm covalent adduct formation .

Q. How should structural contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer: Address discrepancies (e.g., NMR vs. X-ray conformers) via:

Q. What strategies enhance metabolic stability without compromising bioactivity?

Methodological Answer:

- Isotere replacement : Substitute the thiophene ring with bioisosteres (e.g., furan or pyridine) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the dioxopyrrolidinyl group as a tert-butyl carbamate, improving plasma half-life .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., azetidine N-dealkylation) .

Q. How can selective functionalization of the azetidine ring be achieved?

Methodological Answer:

- Protection-deprotection : Use Boc anhydride to protect the azetidine nitrogen during thiophene coupling, followed by TFA cleavage .

- Cross-coupling : Suzuki-Miyaura reactions on bromo-azetidine derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups .

- Photocatalysis : Visible-light-mediated C–H functionalization (e.g., Ru(bpy)₃Cl₂) for late-stage diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.